molecular formula C6H10ClN3 B1394250 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1187830-85-8

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1394250
M. Wt: 159.62 g/mol
InChI Key: LVDGPTTXPPHTCS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C6H9N3. It has been mentioned in patents and scientific literature, often in the context of its potential use as a medicament . The compounds of this class act on the TASK-1 potassium channel and are suitable for the treatment or prevention of atrial arrhythmias, such as atrial fibrillation (AF) or atrial flutter .


Molecular Structure Analysis

The molecular weight of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is 123.16 . The InChI code is 1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Corrosion Inhibition : Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors. Dandia et al. (2013) explored the use of these derivatives in preventing corrosion of mild steel in hydrochloric acid, indicating their effectiveness in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Antiproliferative Activity : Pawar et al. (2017) synthesized pyrazolo[3,4-c]pyridine derivatives and evaluated their antiproliferative activity against various cancer cell lines. This suggests their potential in the development of new cancer therapies (Pawar, Pansare, & Shinde, 2017).

  • Phosphodiesterase Inhibition : Duplantier et al. (2007) improved the potency and physical properties of a series of pyrazolo[3,4-c]pyridine derivatives, developing potent inhibitors of human eosinophil phosphodiesterase. This has implications in treating diseases like asthma (Duplantier et al., 2007).

  • Inhibitors for Mycobacterium tuberculosis : Samala et al. (2013) found that certain pyrazolo[4,3-c]pyridine derivatives are active against Mycobacterium tuberculosis, suggesting their use in developing treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

  • Optical and Quantum Electronics : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and explored their use in optical and quantum electronic applications, indicating potential in material science and engineering (El-Menyawy, Zedan, & Nawar, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGPTTXPPHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1187830-85-8
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30677340
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

CAS RN

157327-44-1, 1187830-85-8
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Citations

For This Compound
2
Citations
E Rogacheva, L Kraeva, A Lukin, L Vinogradova… - Molecules, 2023 - mdpi.com
A series of eight 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) has been prepared in six stages with excellent regioselectivity. The testing of these compounds …
Number of citations: 8 www.mdpi.com
A Lukin, A Bakholdina, N Zhurilo… - Archiv der …, 2021 - Wiley Online Library
Three types of heterocyclic moieties—piperidines fused to a heteroaromatic moiety—were explored as potential periphery motifs for the pharmacophoric core of fasiglifam (TAK‐875), …
Number of citations: 2 onlinelibrary.wiley.com

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